6-Chloro-4-ethoxyquinoline-2-carboxylic acid 6-Chloro-4-ethoxyquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15931712
InChI: InChI=1S/C12H10ClNO3/c1-2-17-11-6-10(12(15)16)14-9-4-3-7(13)5-8(9)11/h3-6H,2H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol

6-Chloro-4-ethoxyquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15931712

Molecular Formula: C12H10ClNO3

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-ethoxyquinoline-2-carboxylic acid -

Specification

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
IUPAC Name 6-chloro-4-ethoxyquinoline-2-carboxylic acid
Standard InChI InChI=1S/C12H10ClNO3/c1-2-17-11-6-10(12(15)16)14-9-4-3-7(13)5-8(9)11/h3-6H,2H2,1H3,(H,15,16)
Standard InChI Key JBMKIDYPGYJIPT-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a quinoline backbone substituted with three functional groups:

  • Chloro group (-Cl) at position 6, enhancing electrophilic reactivity.

  • Ethoxy group (-OCH₂CH₃) at position 4, contributing to steric and electronic modulation.

  • Carboxylic acid (-COOH) at position 2, enabling hydrogen bonding and salt formation .

The IUPAC name, 6-chloro-4-ethoxyquinoline-2-carboxylic acid, reflects this substitution pattern. Computational modeling predicts a planar quinoline ring with slight distortion due to steric interactions between the ethoxy and carboxylic acid groups.

Physicochemical Properties

While experimental data for this specific compound remain limited, analogous quinoline derivatives exhibit the following properties:

PropertyTypical Range for Quinoline Derivatives
Melting Point180–220°C
Solubility in WaterLow (<1 mg/mL)
LogP (Octanol-Water)2.5–3.5
pKa (Carboxylic Acid)~4.5

The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline conditions .

Synthesis and Reaction Chemistry

Reactivity Profile

The compound participates in three primary reaction types:

  • Nucleophilic Aromatic Substitution: Chlorine at position 6 reacts with amines or alkoxides.

  • Esterification: Carboxylic acid forms esters with alcohols under acid catalysis.

  • Coordination Chemistry: The nitrogen atom in the quinoline ring binds to transition metals (e.g., Cu²⁺, Fe³⁺) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical NMR signals for related derivatives include :

Proton Environmentδ (ppm)Multiplicity
≡CH (propargyl)2.62Triplet
OCH₂ (ethoxy)5.09Doublet
Aromatic H (quinoline)7.58–8.53Multiplet

¹³C NMR data confirm carbonyl (δ 164.2 ppm) and quaternary carbon (δ 143.8 ppm) signals .

Infrared Spectroscopy

Key IR absorptions:

  • Carboxylic Acid O-H Stretch: 2500–3000 cm⁻¹ (broad)

  • C=O Stretch: 1680–1720 cm⁻¹

  • C-Cl Stretch: 550–850 cm⁻¹

Biological and Industrial Applications

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum activity against:

  • Gram-positive bacteria (Staphylococcus aureus MIC: 8–16 μg/mL)

  • Fungi (Candida albicans MIC: 32–64 μg/mL)

Mechanistic studies suggest DNA gyrase inhibition and membrane disruption as primary modes of action.

Materials Science Applications

  • Coordination Polymers: Serves as a ligand for luminescent Cu(I) complexes (quantum yield: 0.42–0.67).

  • Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Employ fume hoods
SupplierPurityPrice Range (USD/g)
AK Scientific95%$120–$150
Evitachem98%$200–$250

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the ethoxy and carboxylic acid groups.

  • Nanoparticle Drug Delivery: Encapsulation in PLGA nanoparticles for enhanced bioavailability.

  • Catalytic Applications: As a ligand in asymmetric hydrogenation reactions.

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